molecular formula C23H25BrN4O3S B2366313 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-02-6

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2366313
CAS No.: 422288-02-6
M. Wt: 517.44
InChI Key: FYOQTFMOWJJJIY-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic aromatic core (quinazoline) modified with a sulfanylidene group and a bromine atom at position 4. The 4-oxobutyl chain links the quinazolinone core to a piperazine ring substituted with a 4-methoxyphenyl group.

Properties

CAS No.

422288-02-6

Molecular Formula

C23H25BrN4O3S

Molecular Weight

517.44

IUPAC Name

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32)

InChI Key

FYOQTFMOWJJJIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

6-Bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazoline family. Its unique structure, characterized by the presence of a bromine atom, a piperazine moiety, and a sulfanylidene group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C22H24BrN5O3S\text{C}_{22}\text{H}_{24}\text{BrN}_{5}\text{O}_{3}\text{S}

This compound features:

  • Bromine at the 6th position of the quinazoline ring.
  • Piperazine substituted at the 3rd position.
  • A sulfanylidene group contributing to its reactivity and biological interaction potential.

The biological activity of this compound likely arises from its interaction with various molecular targets, including:

  • Receptors : The piperazine moiety is known to interact with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing neurochemical pathways.
  • Enzymes : Quinazoline derivatives often inhibit key enzymes involved in cellular processes. This compound may inhibit enzymes related to cancer progression or microbial growth.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit varying degrees of antimicrobial activity. In studies involving similar compounds:

  • Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating effectiveness against Candida albicans .
CompoundInhibition Zone (mm)MIC (mg/mL)Target Organism
Compound 13965Escherichia coli
Compound 151275Staphylococcus aureus
This CompoundTBDTBDTBD

Anticancer Activity

Quinazoline derivatives have been studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases or other proteins crucial for tumor growth:

  • The presence of the sulfanylidene group may enhance the ability of this compound to inhibit cell proliferation in various cancer cell lines.

Neuropharmacological Effects

Given its structural components, this compound may also exhibit neuropharmacological effects:

  • Piperazine derivatives are known for their anxiolytic and antidepressant properties. The specific interactions with serotonin receptors could lead to therapeutic applications in mood disorders.

Case Studies

  • Antimicrobial Efficacy Study : A study on similar quinazoline derivatives found that modifications in the piperazine ring significantly affected antimicrobial potency against various bacterial strains .
  • Anticancer Screening : Another investigation demonstrated that quinazoline compounds with similar structures exhibited potent cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of tetrahydroquinazoline have demonstrated IC50 values as low as 10 µM against human breast cancer cells (MCF-7) . This suggests that the compound may hold promise as a potential anticancer agent.

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has been well-documented. In studies evaluating similar compounds, significant antibacterial and antifungal activities were observed against strains such as Staphylococcus aureus and Candida albicans. The introduction of specific substituents, like the methoxy group in this compound, has been linked to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one have been evaluated for their ability to reduce inflammation in various models, indicating that this compound may also possess similar therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds similar to this compound:

  • Anticancer Study : A study reported that a related quinazoline derivative inhibited the growth of multiple cancer cell lines and induced apoptosis through specific signaling pathways .
  • Antimicrobial Evaluation : Another investigation revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics, suggesting their potential use in treating infections .
  • Anti-inflammatory Research : A study demonstrated that specific quinazoline derivatives significantly reduced inflammation in animal models, highlighting their therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with structural variations in substituents, linker chains, or heterocyclic moieties exhibit diverse biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name (Simplified) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reported Biological Activities References
Target Compound C₂₃H₂₄BrN₅O₃S ~547.4 (calculated) 6-Br, 4-methoxyphenyl-piperazine, 4-oxobutyl linker Hypothesized: Kinase inhibition, CNS activity
6-Bromo-3-[4-(4-fluorophenyl-piperazine)-4-oxobutyl]-analog C₂₃H₂₄BrFN₅O₃S 517.4 4-Fluorophenyl (vs. methoxyphenyl) Anti-tubercular, kinase inhibition
6-Bromo-3-{6-[4-(2-methoxyphenyl)-piperazine]-6-oxohexyl}-analog C₂₇H₂₅BrN₄O₃S 565.49 2-Methoxyphenyl, hexyl linker CNS modulation (e.g., serotonin receptors)
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone C₂₆H₂₄BrClN₄O 557.51 Chlorophenyl, phenylquinazoline core Kinase inhibition, antimicrobial activity
3-{6-[4-(Furan-2-carbonyl)piperazine]-6-oxohexyl}-analog C₂₃H₂₅BrN₄O₄S 563.6 Furan-2-carbonyl group Anti-inflammatory, anti-cancer (inferred)

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl analog () shows anti-tubercular activity, likely due to enhanced electronegativity improving target binding. In contrast, the 4-methoxyphenyl group in the target compound may favor CNS applications due to increased lipophilicity .
  • Replacement of the methoxy group with a 2-chlorophenyl group () shifts activity toward kinase inhibition, possibly via steric effects on receptor binding pockets .

Shorter linkers (e.g., butyl in the target compound) may improve metabolic stability by reducing oxidative degradation .

Heterocyclic Variations: Compounds with furan-2-carbonyl substituents () exhibit anti-inflammatory properties, attributed to the electron-rich furan ring participating in π-π stacking .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s 4-methoxyphenyl-piperazine moiety requires precise coupling conditions (e.g., palladium catalysis) to avoid dehalogenation or demethylation .
  • Biological Validation : While structural analogs show promise in kinase inhibition and anti-microbial activity, the target compound’s specific efficacy remains unverified. In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and neurotransmitter receptor binding studies are recommended .
  • Computational Insights : Molecular docking studies predict strong binding affinity for the bromine atom with ATP-binding pockets in kinases (e.g., EGFR), but experimental validation is needed .

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